molecular formula C20H17ClN4S2 B5671442 3-(4-chlorophenyl)-4-ethyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole

3-(4-chlorophenyl)-4-ethyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole

Cat. No. B5671442
M. Wt: 413.0 g/mol
InChI Key: XPEJLNVFWVSNLF-UHFFFAOYSA-N
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Description

The study and development of 1,2,4-triazole derivatives, such as the compound , have been a focus in chemical research due to their versatile applications and significant biological activities. These compounds have been synthesized and analyzed for their potential in various fields, excluding drug use and dosage considerations, focusing on their chemical structure and properties.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or hydrazides with various reagents under specific conditions. For instance, compounds similar to the specified triazole can be synthesized through reactions involving electrophilic reagents and subsequent transformations to introduce the ethyl and phenyl-thiazolyl groups (Xiao‐Wen Sun et al., 2000; Şahin et al., 2014).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by X-ray diffraction techniques, revealing strong intermolecular hydrogen bonding and the spatial arrangement of the functional groups. These analyses show the compounds' frameworks and provide insight into their reactivity and interaction capabilities (Şahin et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of 1,2,4-triazole derivatives involves interactions with electrophilic reagents, enabling the synthesis of a wide range of compounds with varied functional groups. These reactions are pivotal for creating derivatives with specific chemical properties and biological activities (Xiao‐Wen Sun et al., 2000).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are determined using spectroscopic and X-ray diffraction analyses, providing information on the compound's stability and suitability for various applications (Şahin et al., 2014).

Chemical Properties Analysis

The chemical properties of 1,2,4-triazole derivatives, including acidity, basicity, and reactivity towards other chemical groups, are influenced by their molecular structure. The presence of electronegative atoms and the configuration of the triazole ring contribute to the compound's reactivity and interaction with other molecules (Xiao‐Wen Sun et al., 2000).

properties

IUPAC Name

4-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4S2/c1-2-25-18(14-8-10-16(21)11-9-14)23-24-20(25)27-13-17-12-26-19(22-17)15-6-4-3-5-7-15/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEJLNVFWVSNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CSC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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